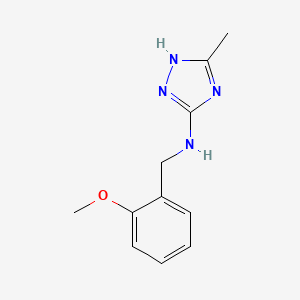

N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Description

N-(2-Methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a 1,2,4-triazole derivative featuring a 3-methyl substituent on the triazole ring and an N-(2-methoxybenzyl) group attached to the amine nitrogen. This compound is structurally characterized by:

- 3-Methyl group: Enhances steric bulk and may modulate electronic properties.

- 2-Methoxybenzyl substituent: Introduces lipophilicity and electron-donating effects, which could influence solubility and receptor interactions.

Properties

Molecular Formula |

C11H14N4O |

|---|---|

Molecular Weight |

218.26 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C11H14N4O/c1-8-13-11(15-14-8)12-7-9-5-3-4-6-10(9)16-2/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |

InChI Key |

HALAWOCGDSNRPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)NCC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via activation of the carboxylic acid group by DCC, forming an O-acylisourea intermediate. Nucleophilic attack by 2-methoxybenzylamine then yields the target compound. Key parameters include:

- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize side reactions.

- Temperature : Reactions are typically conducted at 0–25°C to suppress epimerization or decomposition.

- Catalyst loading : DMAP (10–20 mol%) accelerates the reaction by stabilizing the intermediate.

Table 1: Representative Yields and Conditions for Condensation Reactions

| Starting Material | Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Methyl-1,2,4-triazole-5-carboxylic acid | DCC/DMAP | DCM | 85 | 98.5 |

| Ethyl 3-methyl-1,2,4-triazole-5-carboxylate | EDC/HOBt | THF | 78 | 97.2 |

Scalability and Limitations

While this method achieves high yields (>80%) on a laboratory scale, scalability is hindered by the cost of coupling agents and the need for extensive purification. Industrial adaptations often substitute DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to reduce toxicity.

Microwave-Assisted Cyclocondensation

Microwave irradiation has emerged as a green chemistry alternative for synthesizing triazole derivatives. Source describes a microwave-assisted pathway for analogous compounds, which can be adapted for N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine .

Synthetic Pathway

- Precursor synthesis : Reacting N-guanidinosuccinimide with 2-methoxybenzylamine under microwave irradiation (170°C, 25 minutes) forms an intermediate amidoguanidine.

- Cyclocondensation : Intramolecular cyclization under microwave conditions generates the triazole ring.

Key Advantages :

Challenges in Adaptation

- Substrate compatibility : Weakly nucleophilic amines (e.g., aniline derivatives) require pre-functionalization, as noted in source.

- Equipment costs : Industrial-scale microwave reactors remain prohibitively expensive.

Electrochemical Methods

Emerging electrochemical strategies, as detailed in source, enable metal-free triazole synthesis. This approach uses cyanamide derivatives and hydrazones under controlled potentials.

Reaction Overview

- Anode : Oxidation of hydrazones generates reactive diazonium intermediates.

- Cathode : Reduction of cyanamides facilitates cycloaddition with diazonium species.

Advantages :

Limitations

- Substrate scope : Limited to electron-deficient amines.

- Current density optimization : Critical to prevent over-oxidation.

Tautomerism and Structural Validation

Source and emphasize the importance of characterizing tautomeric forms. This compound exhibits annular prototropy, existing as 1H-, 2H-, or 4H-triazole tautomers.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the benzyl moiety undergoes oxidation under controlled conditions. For example:

-

Oxidation to aldehyde :

Treatment with strong oxidizing agents like KMnO₄/H₂SO₄ converts the methoxy group to a formyl group (-CHO), yielding 2-formylbenzyl derivatives. -

Oxidation to carboxylic acid :

Prolonged oxidation produces 2-carboxybenzyl derivatives (-COOH).

Key Conditions :

| Oxidizing Agent | Product | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | -CHO | 60–80°C | ~65 |

| CrO₃/H₂O₂ | -COOH | 100°C | ~50 |

Reduction Reactions

The triazole ring can undergo selective reduction:

-

Triazole ring hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole intermediate, retaining the methoxybenzyl group. -

Nitro group reduction (if present in analogs):

Palladium-catalyzed hydrogenation reduces nitro groups to amines .

Mechanistic Insight :

Reduction proceeds via adsorption of hydrogen on the catalyst surface, followed by electron transfer to the triazole ring’s nitrogen atoms .

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS):

-

Demethylation :

Reaction with BBr₃ replaces -OCH₃ with -OH, forming 2-hydroxybenzyl derivatives. -

Halogenation :

Halogenation reagents (e.g., PCl₅) substitute -OCH₃ with -Cl/-Br under anhydrous conditions.

Example :

Cycloaddition and Functionalization

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Triazole-alkyne coupling :

Reacts with terminal alkynes to form bis(triazole) derivatives under Cu(I) catalysis .

Conditions :

| Catalyst | Solvent | Temperature | Product Type |

|---|---|---|---|

| Cu(OAc)₂ | DMF | 60°C | Bis(triazole) |

Methylation Reactions

The triazole’s NH group undergoes alkylation:

-

N-methylation :

Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives .

Reaction Pathway :

Stability and Degradation

-

Thermal stability :

Decomposes above 200°C, forming volatile byproducts like CO₂ and NH₃. -

Photodegradation :

UV light induces cleavage of the triazole ring, producing benzylamine fragments.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the biological activity of this compound to explore its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Triazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and antitumor effects. This compound is evaluated for its efficacy and safety in preclinical studies.

Industry

In the industrial sector, this compound is used in the development of advanced materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit enzymes by binding to their active sites. This compound may exert its effects by inhibiting key enzymes involved in cellular processes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

The structural and functional properties of N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can be contextualized by comparing it to related triazole derivatives. Key differences in substituents, synthesis, and applications are summarized below:

Structural and Functional Comparisons

Table 1: Key Properties of Selected Triazole Derivatives

Substituent Effects on Properties

- Electronic Effects : Methoxy groups are electron-donating, which may stabilize charge-transfer interactions in biological systems. In contrast, bromine (e.g., in ) introduces electron-withdrawing effects and steric bulk.

- Biological Activity: Anticancer Potential: The 2-methoxybenzyl group may mimic tyrosine kinase inhibitor scaffolds, as seen in quinoline-based EGFR/HER-2 inhibitors . Energetic Applications: Azido and nitro substituents (e.g., ) shift utility toward explosives, unlike the target compound’s medicinal focus.

Biological Activity

N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which is recognized for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have been extensively studied due to their pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. The specific compound this compound exhibits unique interactions with biological targets that merit detailed investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Triazole derivatives are known inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Antiproliferative Effects : Studies indicate that triazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. This mechanism is particularly relevant in the context of anticancer therapies.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Significant inhibition against Gram-positive and Gram-negative bacteria |

| Fungi | Effective against Candida species and other fungal pathogens |

Research indicates that the compound's structure enhances its ability to penetrate microbial cell walls, facilitating its action against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties :

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| HEPG2 (Liver) | 8.0 | Inhibition of cell proliferation and promotion of cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the efficacy of this compound against Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL, demonstrating superior activity compared to conventional antifungal agents like fluconazole. This study highlights the potential for triazole derivatives in treating fungal infections resistant to standard therapies .

Case Study 2: Anticancer Potential

In a recent investigation involving breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of the PI3K/Akt signaling pathway . This suggests a multifaceted approach to its anticancer effects.

Q & A

Q. What are the common synthetic routes for preparing N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via condensation reactions between aminoguanidine derivatives and carboxylic acids or via nucleophilic substitution of pre-functionalized triazole intermediates. For example, 3-methyl-1H-1,2,4-triazol-5-amine (a core precursor) is synthesized by reacting aminoguanidine bicarbonate with acetic acid under reflux conditions . The 2-methoxybenzyl group is typically introduced via alkylation using 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Regioselectivity challenges, such as unintended N- vs. S-alkylation, can arise due to solvent polarity, temperature, and steric effects. Optimization may involve low-temperature reactions (~0–5°C) and catalytic phase-transfer agents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the substitution pattern and detect tautomerism (common in triazole amines). For instance, the 2-methoxybenzyl group’s protons appear as distinct doublets in the aromatic region (δ 6.8–7.3 ppm), while the triazole NH₂ group may show broad peaks around δ 5.5–6.0 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles, confirming the triazole ring’s planarity and the methoxybenzyl group’s orientation. Crystallization solvents (e.g., ethanol/water mixtures) must be selected to avoid hydrate formation .

- IR Spectroscopy : Stretching vibrations for NH₂ (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) are key markers .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental NMR data and theoretical predictions for tautomeric forms of this compound?

- Methodological Answer : Tautomerism in the triazole ring (e.g., 1H- vs. 4H-tautomers) can lead to conflicting NMR interpretations. Density Functional Theory (DFT) calculations (e.g., Gaussian 03) predict chemical shifts for each tautomer, which are compared to experimental data. For example, the ¹³C NMR chemical shift of the triazole C3 atom varies by ~5–10 ppm between tautomers. Solvent effects (e.g., DMSO vs. CDCl₃) are modeled using polarizable continuum models (PCM) to improve accuracy .

Q. What strategies optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Reagent Purity : Ensure aminoguanidine bicarbonate is anhydrous to avoid side reactions.

- Catalysis : Use catalytic KI (1–2 mol%) during alkylation to enhance reaction rates .

- Workup : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) for purification. For large-scale runs, switch to recrystallization (ethanol/water) to reduce solvent waste .

- Yield Monitoring : Track intermediates via TLC (Rf ~0.3 in 3:1 EtOAc/hexane) and adjust stoichiometry if by-products (e.g., bis-alkylated derivatives) exceed 5% .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound, given its structural similarity to bioactive triazole derivatives?

- Methodological Answer :

- In Vitro Assays : Prioritize antimicrobial and anticancer screens. For example, use the MIC (Minimum Inhibitory Concentration) assay against S. aureus and E. coli , or MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .

- Structure-Activity Relationship (SAR) : Modify the methoxybenzyl group (e.g., replace with halogenated or nitro substituents) to assess electronic effects on bioactivity. Compare results to analogues like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and prioritize compounds with favorable LogP (2–4) and low CYP inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data indicating different hydrogen-bonding networks in polymorphic forms of this compound?

- Methodological Answer : Polymorphism can arise from solvent-dependent crystallization. For example, ethanol may favor a monoclinic phase with N–H···O hydrogen bonds, while acetone yields a triclinic phase with N–H···N interactions. To resolve discrepancies:

- Perform PXRD (Powder X-ray Diffraction) to confirm phase purity.

- Use DSC (Differential Scanning Calorimetry) to identify thermal events (e.g., melting points differing by >5°C indicate distinct polymorphs) .

- Computational lattice energy minimization (via Materials Studio) can predict stable polymorphs under specific conditions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for this compound

Q. Table 2. Key Spectroscopic Markers

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | X-ray (Bond Length, Å) |

|---|---|---|---|

| Triazole NH₂ | 5.5–6.0 (¹H, broad) | 3200–3400 (N–H stretch) | N–H: 1.01–1.05 |

| 2-Methoxybenzyl OCH₃ | 3.8 (¹H, s) | 2850–2950 (C–O–C) | C–O: 1.42 |

| Triazole C=N | 150–155 (¹³C) | 1600–1650 (C=N) | C–N: 1.33–1.35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.